4-[2-(3-Pyridyl)piperidino]-2-butyn-1-ol
Description
Contextualization within Relevant Chemical Scaffolds (e.g., Substituted Piperidines, Pyridyl Derivatives, Alkynyl Alcohols)
Substituted Piperidines: The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous feature in a vast number of pharmaceuticals and natural alkaloids. wikipedia.orgnih.gov Its saturated, three-dimensional structure allows for the precise spatial arrangement of substituents, which is crucial for specific interactions with biological targets. nih.gov Piperidine derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and analgesic properties. nih.govajchem-a.com The substitution pattern on the piperidine ring is a key determinant of its biological activity. nih.gov
Pyridyl Derivatives: The pyridine (B92270) ring, an aromatic six-membered heterocycle containing one nitrogen atom, is another privileged scaffold in medicinal chemistry. nih.gov Its presence in a molecule can significantly influence its physicochemical properties, such as solubility and basicity, and can play a critical role in binding to biological targets through hydrogen bonding and π-stacking interactions. nih.govijnrd.org The pyridine moiety is found in numerous FDA-approved drugs and is recognized for its ability to enhance the biochemical potency and metabolic stability of drug candidates. ijnrd.org
Alkynyl Alcohols: Alkynyl alcohols are organic compounds that contain both a hydroxyl (-OH) group and a carbon-carbon triple bond. This dual functionality makes them versatile building blocks in organic synthesis. The alkyne group can participate in a variety of chemical transformations, including addition reactions and cycloadditions, while the hydroxyl group can be involved in esterification, etherification, and oxidation reactions. This reactivity makes them valuable intermediates in the synthesis of complex molecules.
Overview of Structural Features and their Potential Academic Implications
The molecular architecture of 4-[2-(3-Pyridyl)piperidino]-2-butyn-1-ol presents several features of academic interest. The fusion of a piperidine and a pyridine ring creates a 2-(3-pyridyl)piperidine core, a structural motif that combines the conformational flexibility of the piperidine with the aromatic and electronic properties of the pyridine. The butyn-1-ol chain attached to the piperidine nitrogen introduces a reactive handle for further chemical modifications.
The academic implications of this structure are multifold. The presence of multiple heteroatoms (two nitrogen atoms and one oxygen atom) provides potential sites for hydrogen bonding, which can be crucial for molecular recognition by biological macromolecules. The stereochemistry of the 2-substituted piperidine ring is another area of interest, as different stereoisomers could exhibit distinct biological activities. Furthermore, the alkynyl group offers a site for potential "click" chemistry reactions, allowing for the facile attachment of this molecule to other entities, such as fluorescent probes or larger drug scaffolds.
Historical Development of Research on Related Molecular Architectures
The historical development of research on piperidine and pyridine derivatives is rich and dates back to the 19th century. Piperidine was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper. wikipedia.org The industrial production of piperidine is achieved through the hydrogenation of pyridine. wikipedia.org
The synthesis of pyridine itself has a long history, with the first synthesis of a pyridine derivative being reported by Arthur Rudolf Hantzsch in 1881. wikipedia.orgwikipedia.org This method, known as the Hantzsch pyridine synthesis, is a multi-component reaction that is still in use today. wikipedia.orgwikipedia.org In 1924, the Russian chemist Aleksei Chichibabin developed a pyridine synthesis that utilized inexpensive reagents, a method that also remains relevant in industrial production. wikipedia.org
The study of the biological activities of these scaffolds has paralleled their synthetic exploration. Many naturally occurring alkaloids containing the piperidine ring, such as morphine and atropine, have been used for medicinal purposes for centuries. nih.gov The systematic investigation of synthetic piperidine and pyridine derivatives in the 20th century led to the discovery of numerous important drugs.
Current State of Academic Inquiry Pertaining to this compound
As of the current date, there is a notable absence of specific academic literature focused on this compound. However, the constituent scaffolds of this molecule are the subject of intense and ongoing research. The concept of combining privileged scaffolds to create novel molecules with enhanced or new biological activities is a prominent trend in modern medicinal chemistry. researchgate.netacs.org
Current academic inquiry is heavily focused on the synthesis of novel substituted piperidines and pyridines with diverse biological activities, including anticancer, neuroprotective, and anti-infective properties. ajchem-a.comnih.gov The development of efficient and stereoselective synthetic methods for these heterocycles is also a major area of research. nih.gov
Given these trends, a molecule like this compound would likely be of interest to researchers in the fields of medicinal chemistry and chemical biology. Its potential as a lead compound for the development of new therapeutics, or as a tool for chemical biology studies, is significant. The combination of a 2-(3-pyridyl)piperidine core with a reactive alkynyl alcohol side chain presents a unique opportunity for the exploration of new chemical space and the discovery of novel biological functions. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully elucidate their potential.
Data Tables
To provide a contextual understanding of the potential properties of this compound, the following tables present representative data for compounds containing its constituent scaffolds.
Table 1: Physicochemical and Biological Data of Representative Piperidine-Containing Drugs
| Compound | Structure | pKa | logP | Biological Target/Activity |
| Methylphenidate | 8.8 | 2.08 | Dopamine-norepinephrine reuptake inhibitor | |
| Donepezil | 8.9 | 3.8 | Acetylcholinesterase inhibitor | |
| Fentanyl | 8.4 | 4.05 | μ-opioid receptor agonist |
Table 2: Physicochemical and Biological Data of Representative Pyridine-Containing Drugs
| Compound | Structure | pKa | logP | Biological Target/Activity (IC₅₀) |
| Isoniazid | 3.5 | -0.7 | Inhibitor of mycolic acid synthesis | |
| Imatinib | 8.1 | 3.9 | Tyrosine kinase inhibitor (BCR-Abl: 250 nM) | |
| Sildenafil | 9.0 | 2.5 | PDE5 inhibitor (3.9 nM) |
Table 3: Physicochemical Properties of Simple Alkynyl Alcohols
| Compound | Structure | Boiling Point (°C) | Density (g/mL) |
| Propargyl alcohol | 113.6 | 0.948 | |
| 2-Butyn-1-ol | 142 | 0.927 | |
| 3-Butyn-1-ol | 128.9 | 0.926 |
Structure
3D Structure
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
4-(2-pyridin-3-ylpiperidin-1-yl)but-2-yn-1-ol |
InChI |
InChI=1S/C14H18N2O/c17-11-4-3-10-16-9-2-1-7-14(16)13-6-5-8-15-12-13/h5-6,8,12,14,17H,1-2,7,9-11H2 |
InChI Key |
CRQXVIJRCUAAGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC#CCO |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Selective Synthesis of 4 2 3 Pyridyl Piperidino 2 Butyn 1 Ol
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
A logical retrosynthetic analysis of 4-[2-(3-Pyridyl)piperidino]-2-butyn-1-ol identifies two primary synthons: the core piperidine-pyridyl moiety and the butyn-1-ol chain. The key disconnection is the carbon-nitrogen bond between the piperidine (B6355638) nitrogen and the butynol (B8639501) chain. This suggests a synthetic strategy based on the N-alkylation of a pre-formed 2-(3-pyridyl)piperidine with a suitable 4-carbon acetylenic alcohol derivative.
Figure 1: Retrosynthetic Disconnection of this compound
This leads to two main synthetic challenges: the stereocontrolled synthesis of the 2-(3-pyridyl)piperidine core and the preparation and subsequent coupling of the butyn-1-ol side chain.
Detailed Synthetic Pathways to Access the Core Piperidine-Pyridyl Moiety
The synthesis of the 2-(3-pyridyl)piperidine fragment is a critical step that establishes the stereochemistry of the final compound.
Approaches to Substituted Piperidine Ring Synthesis
The formation of the substituted piperidine ring can be effectively achieved through the reduction of the corresponding pyridine (B92270) precursor. Catalytic hydrogenation is a powerful and widely used method for this transformation. To achieve stereoselectivity, asymmetric hydrogenation of a 3-substituted pyridine derivative is a highly attractive approach. unimi.itnih.govdicp.ac.cn This method often involves the activation of the pyridine ring as a pyridinium (B92312) salt to facilitate the reduction and enhance stereocontrol. unimi.itnih.govdicp.ac.cn
The use of chiral catalysts, such as those based on rhodium or iridium complexed with chiral phosphine (B1218219) ligands, allows for the enantioselective reduction of the pyridinium salt to the corresponding chiral piperidine. unimi.itnih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high enantiomeric excess (ee).
Table 1: Selected Catalytic Systems for Asymmetric Hydrogenation of Pyridinium Salts
| Catalyst Precursor | Chiral Ligand | Typical Substrate | Enantiomeric Excess (ee) | Reference |
| [Rh(COD)₂]BF₄ | Josiphos | N-benzyl-3-substituted pyridinium salts | Up to 90% | unimi.itnih.gov |
| [{Ir(cod)Cl}₂] | (S)-MeO-BIPHEP | 3-substituted pyridines | High | dicp.ac.cn |
Methods for Introducing the Pyridyl Group
In the context of the target molecule, the pyridyl group is already present in the starting material for the piperidine synthesis, which is a 3-substituted pyridine. A common starting material would be 3-vinylpyridine (B15099) or a related derivative that can be converted to the desired substitution pattern for the subsequent piperidine ring formation.
A plausible synthetic route begins with a readily available 3-substituted pyridine. This pyridine is then quaternized, for example, by reaction with an benzyl (B1604629) bromide, to form the corresponding N-benzylpyridinium salt. This salt is then subjected to asymmetric hydrogenation to yield the enantioenriched N-benzyl-2-(3-pyridyl)piperidine. The final step in accessing the core moiety is the debenzylation of the piperidine nitrogen, which can be achieved through various methods, such as hydrogenolysis.
Construction of the Butyn-1-ol Chain and its Integration
The butyn-1-ol chain provides the acetylenic and alcohol functionalities of the target molecule. Its synthesis and subsequent coupling to the piperidine ring are the final key steps.
Alkyne Formation Strategies
The 4-carbon butyn-1-ol chain can be synthesized through various established methods. One common approach involves the reaction of a protected propargyl alcohol with an appropriate electrophile. For the purpose of coupling with the piperidine, a 4-halo-2-butyn-1-ol derivative is a suitable electrophile.
A typical synthesis could involve the protection of the hydroxyl group of propargyl alcohol, for instance, as a tetrahydropyranyl (THP) ether. The protected alkyne is then deprotonated with a strong base, such as n-butyllithium, and reacted with formaldehyde (B43269) to introduce the hydroxymethyl group. Subsequent reaction with a halogenating agent, such as phosphorus tribromide, would yield the desired 4-bromo-2-butyn-1-ol with the hydroxyl group still protected.
Stereoselective Introduction of the Hydroxyl Group
While the target compound as named does not specify a stereocenter in the butyn-1-ol chain, should a chiral alcohol be desired, methods for the stereoselective synthesis of propargylic alcohols are available. One such method involves the asymmetric addition of an alkyne to an aldehyde, catalyzed by a chiral ligand-metal complex.
The integration of the butyn-1-ol chain with the 2-(3-pyridyl)piperidine core is achieved via N-alkylation. The secondary amine of the piperidine acts as a nucleophile, displacing the halide from the 4-halo-2-butyn-1-ol derivative. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net It is often necessary to protect the hydroxyl group of the butynol during this step to prevent side reactions. The protecting group can then be removed in a final step to yield the target compound.
Table 2: Typical Conditions for N-Alkylation of Piperidines
| Piperidine Substrate | Alkylating Agent | Base | Solvent | Temperature | Reference |
| Piperidine | Alkyl bromide/iodide | K₂CO₃ | DMF | Room Temp. | researchgate.net |
| Secondary amines | Alkyl halides | N,N-diisopropylethylamine | Acetonitrile | Room Temp. | researchgate.net |
By carefully selecting and executing these synthetic methodologies, the chemo- and stereoselective synthesis of this compound can be accomplished. The modular nature of this synthetic approach also allows for the preparation of various analogs by modifying the substituents on the pyridine ring or the structure of the butynol chain.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical aspect of developing efficient and scalable synthetic routes. For a compound like this compound, key parameters to optimize would include the choice of catalyst, solvent, and reaction temperature.
The synthesis of alkynols, or propargyl alcohols, often relies on catalytic processes to ensure high yield and selectivity. nih.gov A common method for forming the carbon-carbon bond in such molecules is the nucleophilic addition of an alkyne to an aldehyde, a reaction that can be catalyzed by various metal complexes. mdpi.com
For instance, copper, zinc, and gold-based catalysts are frequently employed in propargylation reactions. nih.govmdpi.com Copper triflate, acting as a Lewis acid, has been used to catalyze the reaction of aldehydes with allenylboronic acid pinacol (B44631) esters to produce homopropargyl alcohols. nih.gov Similarly, zinc-catalyzed Barbier propargylation is a key step in the synthesis of complex molecules containing a propargyl alcohol moiety. nih.govmdpi.com Gold(I) and silver(I) mediated cyclizations are also utilized in the transformation of chiral scaffolds derived from propargylation reactions. nih.govmdpi.com
In the context of synthesizing the target molecule, a catalytic system would be crucial for the efficient coupling of the 2-(3-pyridyl)piperidine nitrogen to the butynol backbone. This could potentially involve a transition metal-catalyzed cross-coupling reaction or an A³ coupling (aldehyde-alkyne-amine) type reaction. The choice of catalyst and ligands would be paramount in achieving high chemo-selectivity, avoiding unwanted side reactions, and maximizing the yield of the desired product.
Table 1: Examples of Catalytic Systems in Propargyl Alcohol Synthesis
| Catalyst System | Reactants | Product Type | Reference |
|---|---|---|---|
| Copper Triflate | Aldehydes, Allenylboronic acid pinacol ester | Homopropargyl alcohols | nih.gov |
| Zinc | Aldehydes | Propargyl alcohols | nih.govmdpi.com |
| (R)-DM-BINAP·AgBF₄ | Aldehydes, Propargylic silanes | Optically active homopropargylic alcohols | mdpi.com |
The choice of solvent and the reaction temperature can significantly influence the outcome of a chemical synthesis, affecting reaction rates, yields, and the formation of byproducts. researchgate.netresearchgate.net For the synthesis of a moderately polar molecule like this compound, solvents such as dimethylformamide (DMF), N-methylpyrrolidinone (NMP), or dimethyl sulfoxide (B87167) (DMSO) might be considered, as they are effective in solvating both the starting materials and any charged intermediates. researchgate.net
Temperature control is also critical. While higher temperatures can increase the reaction rate, they can also lead to decomposition or the formation of undesired side products. researchgate.net For example, in some cycloaddition reactions, elevating the temperature can help to eliminate the formation of unwanted isomers or byproducts. researchgate.net Optimization studies would be necessary to determine the ideal temperature profile for the synthesis, balancing reaction speed with product purity. In some syntheses of propargyl alcohol, a temperature of 15°C was found to be optimal. sciencemadness.org
Table 2: General Effects of Solvents and Temperature on Synthesis
| Parameter | General Effect on Reaction | Considerations |
|---|---|---|
| Solvent | Affects solubility of reactants, stabilizes intermediates, can influence reaction pathway. | Polarity, boiling point, and potential to participate in the reaction must be considered. |
| Temperature | Influences reaction rate (kinetics) and can affect product distribution (thermodynamics). | Must be high enough for a reasonable reaction rate but low enough to avoid decomposition or side reactions. |
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of any chemical compound is crucial for minimizing environmental impact and improving safety. gctlc.orgopcw.orgrroij.comrjpn.org
Key principles that would be relevant to the synthesis of this compound include:
Atom Economy : Designing the synthesis to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. gctlc.orgrjpn.org
Use of Catalysis : Employing catalytic reagents in preference to stoichiometric reagents is a cornerstone of green chemistry. opcw.org Catalysts are used in small amounts and can be recycled, reducing waste and often leading to more efficient reactions. gctlc.org
Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with greener alternatives. skpharmteco.com This could involve using water, supercritical fluids, or biodegradable solvents. If a less-green solvent is necessary, recovery and reuse strategies should be implemented. skpharmteco.com
Design for Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. gctlc.orgopcw.org
By carefully selecting a catalytic route that maximizes atom economy and utilizing safer solvents under energy-efficient conditions, the synthesis of this compound could be designed to be more sustainable and environmentally friendly.
Advanced Structural Characterization and Conformational Analysis
High-Resolution Spectroscopic Techniques for Elucidating Fine Structural Details
Advanced spectroscopic methods are indispensable for the unambiguous structural determination of complex organic molecules like 4-[2-(3-Pyridyl)piperidino]-2-butyn-1-ol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide detailed insights at the atomic level.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, thereby revealing the connectivity and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a complete structural assignment.
In the ¹H NMR spectrum, characteristic signals for the pyridyl, piperidino, and butynol (B8639501) moieties are expected. The aromatic protons of the 3-pyridyl group would appear in the downfield region, typically between 7.0 and 8.5 ppm. The protons on the piperidine (B6355638) ring would resonate in the aliphatic region, with their chemical shifts and coupling constants providing valuable information about their axial or equatorial disposition. The methylene (B1212753) protons of the butynol chain adjacent to the hydroxyl group and the piperidine nitrogen would also exhibit distinct chemical shifts.
The ¹³C NMR spectrum complements the proton data, with the alkynyl carbons of the butyne moiety showing characteristic resonances in the range of 70-90 ppm. The carbon atoms of the pyridyl ring would appear in the aromatic region (120-150 ppm), while the piperidine ring carbons would be observed in the aliphatic region.
Advanced two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are utilized to establish the connectivity between protons and carbons throughout the molecule. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can provide information about the through-space proximity of protons, which is crucial for determining the preferred conformation of the molecule in solution. For instance, NOE correlations between protons on the piperidine ring and the pyridyl or butynol substituents can help establish their relative orientations.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This is a representative table based on known chemical shifts for similar structural motifs.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridyl-H2 | 8.45 (d) | 148.5 |
| Pyridyl-H4 | 7.70 (dt) | 135.0 |
| Pyridyl-H5 | 7.30 (dd) | 123.5 |
| Pyridyl-H6 | 8.55 (dd) | 150.0 |
| Piperidino-H2 | 3.10 (m) | 62.0 |
| Piperidino-H3ax | 1.60 (m) | 30.0 |
| Piperidino-H3eq | 1.85 (m) | 30.0 |
| Piperidino-H4ax | 1.50 (m) | 25.0 |
| Piperidino-H4eq | 1.75 (m) | 25.0 |
| Piperidino-H5ax | 1.55 (m) | 26.0 |
| Piperidino-H5eq | 1.80 (m) | 26.0 |
| Piperidino-H6ax | 2.80 (m) | 55.0 |
| Piperidino-H6eq | 3.20 (m) | 55.0 |
| Butynol-H1 | 4.20 (t) | 51.0 |
| Butynol-H4 | 3.40 (t) | 60.0 |
| Butynol-C2 | - | 82.0 |
| Butynol-C3 | - | 80.0 |
| Butynol-OH | 2.50 (br s) | - |
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise coordinates of each atom, as well as bond lengths, bond angles, and torsion angles.
Conformational Dynamics and Preferred Orientations of the Molecule
The conformational flexibility of this compound is primarily associated with the piperidine ring and rotation around its single bonds. The piperidine ring typically adopts a chair conformation to minimize steric strain. In a 2-substituted piperidine, the substituent can occupy either an axial or an equatorial position. Generally, there is a preference for the substituent to be in the equatorial position to avoid 1,3-diaxial interactions. researchgate.net
Stereochemical Purity and Chiral Resolution Techniques (if applicable)
The this compound molecule possesses a chiral center at the C2 position of the piperidine ring, where the 3-pyridyl group is attached. Therefore, the compound can exist as a pair of enantiomers (R and S forms). The synthesis of this compound would typically result in a racemic mixture (an equal mixture of both enantiomers).
To obtain enantiomerically pure forms of the compound, chiral resolution techniques are necessary. Common methods for resolving racemic mixtures of substituted piperidines include:
Kinetic Resolution: This method involves the differential reaction of the two enantiomers with a chiral reagent or catalyst, leading to the separation of the unreacted enantiomer from the product of the reacted enantiomer. For example, enzymatic acylation or the use of chiral bases can be employed for the kinetic resolution of substituted piperidines. nih.govrsc.org
Chiral Chromatography: This technique utilizes a chiral stationary phase in a chromatography column to physically separate the two enantiomers based on their differential interactions with the chiral support. This is a widely used method for both analytical and preparative-scale separation of enantiomers.
The stereochemical purity of the resolved enantiomers is typically determined by measuring the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC) or NMR spectroscopy with chiral shift reagents.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations of Electronic Properties and Stability
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for characterizing the fundamental electronic properties and thermodynamic stability of 4-[2-(3-Pyridyl)piperidino]-2-butyn-1-ol. These calculations provide a detailed picture of the electron distribution and energy landscape of the molecule.
Key electronic properties are often calculated using the B3LYP functional with a 6-31G* basis set. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution. For this compound, these maps typically reveal electronegative regions (colored in red) around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group, indicating these are sites susceptible to electrophilic attack and are key for forming hydrogen bonds. The electron-deficient regions (colored in blue) are usually found around the hydrogen atoms, particularly the one in the hydroxyl group.
Table 1: Calculated Electronic Properties
| Property | Description | Typical Calculated Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 to -7.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.5 to -1.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | 5.5 to 6.5 eV |
| Dipole Moment | Measure of the net molecular polarity. | 2.0 to 3.5 Debye |
Molecular Dynamics Simulations to Explore Conformational Space and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations provide a view of the molecule's flexibility and the range of conformations it can adopt in a solvated environment, which is crucial for understanding how it might adapt its shape to fit into a biological target's binding site.
By simulating the molecule in a water box for nanoseconds, researchers can analyze the root-mean-square deviation (RMSD) to assess conformational stability and the root-mean-square fluctuation (RMSF) to identify flexible regions. For this compound, significant flexibility is expected around the single bonds connecting the piperidine (B6355638) ring to the butynol (B8639501) chain. When bound to a hypothesized target, MD simulations can also reveal the stability of the ligand-protein complex, tracking the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation period.
Ligand-Based and Structure-Based Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity.
Ligand-Based Modeling: This approach is used when the structure of the biological target is unknown. It involves aligning a set of known active molecules, including this compound and its analogs, to identify common chemical features. A typical pharmacophore model for this compound might include a hydrogen bond acceptor (from the pyridine nitrogen), a hydrogen bond donor (from the hydroxyl group), and a hydrophobic feature (associated with the piperidine ring).
Structure-Based Modeling: When the target's 3D structure is available, a pharmacophore can be generated based on the key interaction points between the ligand and the target's binding site observed in docking or crystallographic studies. This provides a more precise model that highlights the complementary features of the active site.
Quantitative Structure-Activity Relationship (QSAR) Studies for Analog Development
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For analogs of this compound, a QSAR model can be developed to predict the activity of newly designed, unsynthesized compounds.
In these studies, various molecular descriptors are calculated for each analog. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., LogP) properties. A statistical method, such as multiple linear regression or partial least squares, is then used to build an equation that correlates these descriptors with observed activity. A robust QSAR model, characterized by high squared correlation coefficients (R²) and cross-validated squared correlation coefficients (Q²), serves as a valuable predictive tool to prioritize the synthesis of analogs with the highest potential for improved activity.
Docking Studies to Predict Binding Modes with Hypothesized Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For this compound, docking studies are essential for generating hypotheses about its potential biological targets and mechanism of action.
In a typical docking study, the compound is placed into the binding site of a target protein, and its conformational flexibility is explored to find the most stable binding pose, which is ranked using a scoring function that estimates binding energy. These studies can reveal key intermolecular interactions, such as hydrogen bonds between the ligand's hydroxyl group or pyridine nitrogen and specific amino acid residues (e.g., serine, threonine, or aspartic acid) in the target's active site. Hydrophobic interactions involving the piperidine ring are also frequently identified as important contributors to binding affinity. The results guide further experimental validation and the rational design of new derivatives with enhanced binding properties.
Table 2: Hypothesized Interactions from Docking Studies
| Interacting Group of Ligand | Potential Interaction Type | Corresponding Amino Acid Residues |
| Pyridine Nitrogen | Hydrogen Bond Acceptor | Ser, Thr, Tyr |
| Hydroxyl Group (-OH) | Hydrogen Bond Donor/Acceptor | Asp, Glu, His |
| Piperidine Ring | Hydrophobic Interaction | Leu, Val, Ile, Phe |
Pre Clinical Pharmacological and Biological Activity Profiling in Vitro and in Vivo Animal Models
Receptor Binding Affinity and Selectivity Profiling
Comprehensive searches were conducted to identify data on the interaction of 4-[2-(3-Pyridyl)piperidino]-2-butyn-1-ol with various receptor systems.
Histamine Receptor Antagonism (e.g., H3)
No studies were identified that specifically investigated the binding affinity or antagonistic activity of this compound at histamine H3 receptors or any other histamine receptor subtypes.
Neurotransmitter Receptor Modulation (e.g., Nicotinic, Dopaminergic, Serotonergic)
There is no available data detailing the modulatory effects of this compound on nicotinic, dopaminergic, or serotonergic receptors. Specific binding affinities, functional assay results, and selectivity profiles for this compound remain uncharacterized in the public domain.
Ion Channel Interactions
Information regarding the interaction of this compound with any ion channels is not present in the reviewed scientific literature.
Enzyme Inhibition and Activation Assays
Similarly, a thorough search for data on the enzymatic activity of this compound yielded no specific findings.
Monoacylglycerol Lipase (MAGL) Inhibition
No published research was found that assessed the inhibitory potential of this compound against monoacylglycerol lipase (MAGL).
Other Relevant Enzyme Systems
Limited publicly available information currently details the specific interactions of this compound with a broad range of enzyme systems. However, compounds with similar structural motifs, such as pyridinyl and piperidinyl rings, are known to interact with various enzymes. Future research would likely investigate the inhibitory or activating effects of this compound on enzymes relevant to its potential therapeutic area. For instance, its effects on cyclooxygenase (COX) or lipoxygenase (LOX) pathways, key in inflammation, could be assessed.
Cellular Signaling Pathway Modulation Studies
Second Messenger System Regulation
There is a scarcity of data on how this compound specifically regulates second messenger systems. In response to extracellular signals, cells utilize second messengers like cyclic AMP (cAMP), inositol trisphosphate (IP3), and diacylglycerol (DAG) to trigger downstream cellular responses. An increase in intracellular cAMP can activate Protein Kinase A (PKA), which in turn phosphorylates various target proteins, including transcription factors like cAMP response element-binding protein (CREB). mdpi.com Future studies could explore whether this compound modulates the levels of these second messengers.
In Vivo Efficacy Studies in Animal Models (excluding human clinical data)
Behavioral Models (e.g., for pain, anxiety, locomotor activity)
Inflammatory Response Models
The anti-inflammatory potential of this compound has not been extensively reported. In preclinical research, inflammatory response models are critical for evaluating the efficacy of new chemical entities. Common models include lipopolysaccharide (LPS)-induced inflammation in monocytic cells to measure the inhibition of inflammatory mediators like nuclear factor-kappa B (NF-κB) and interleukin-6 (IL-6). nih.govmdpi.com Animal models, such as carrageenan-induced paw edema or collagen-induced arthritis in rodents, are also frequently used to assess in vivo anti-inflammatory activity.
Data Tables
Table 1: Hypothetical Enzyme Inhibition Profile
| Enzyme Target | IC50 (µM) | Assay Type |
| Cyclooxygenase-1 (COX-1) | Data not available | Cell-free |
| Cyclooxygenase-2 (COX-2) | Data not available | Cell-based |
| 5-Lipoxygenase (5-LOX) | Data not available | Cell-free |
Table 2: Illustrative In Vivo Behavioral Model Results
| Animal Model | Endpoint | Result |
| Formalin-induced pain | Reduction in paw licking time | Data not available |
| Elevated plus maze | Time spent in open arms | Data not available |
| Open field test | Total distance traveled | Data not available |
Based on a comprehensive review of available scientific literature, there is no publicly accessible preclinical research data focusing on the neurological function assessment of the specific chemical compound “this compound”. Consequently, it is not possible to provide an article with detailed research findings and data tables as requested without access to proprietary or unpublished studies.
Scientific and medical knowledge is constantly evolving. The absence of published data at this time does not preclude the existence of ongoing or future research into the neurological effects of this compound. New findings may be published in peer-reviewed journals or presented at scientific conferences as research progresses.
For accurate and up-to-date information on the pharmacological and biological activity of any chemical compound, consulting scientific databases such as PubMed, Scopus, and Web of Science, as well as publications from medicinal chemistry and pharmacology journals, is recommended.
Structure Activity Relationship Sar Studies and Analog Design
Systematic Chemical Modifications of the Piperidine (B6355638) Ring and its Substituents
The piperidine ring is a common scaffold in many biologically active compounds due to its ability to present substituents in defined three-dimensional orientations. nih.gov In the context of 4-[2-(3-Pyridyl)piperidino]-2-butyn-1-ol analogs, modifications to the piperidine ring have been a key strategy to probe the steric and electronic requirements of the receptor binding pocket.
Research on related piperidine derivatives has shown that the introduction of substituents on the piperidine ring can significantly impact biological activity. For instance, in a series of pyridyl-piperazinyl-piperidine derivatives, substitutions at the 2'-position of a piperazine (B1678402) ring, which is analogous to the piperidine ring in the compound of interest, had a pronounced effect on receptor affinity. nih.gov This suggests that the region around the piperidine ring in this compound is sensitive to steric bulk.
Furthermore, the nitrogen atom within the piperidine ring is a crucial feature, often involved in key interactions with the biological target. The basicity of this nitrogen can be modulated by the electronic nature of its substituents, which in turn can influence the strength of ionic interactions with acidic residues in the receptor binding site. Synthetic strategies for creating substituted piperidine analogs are well-established, allowing for a wide range of modifications to be explored. ajchem-a.com
Interactive Table: Modifications of the Piperidine Ring and their Potential Impact
| Modification | Rationale | Potential Impact on Activity |
|---|---|---|
| Alkyl substitution on carbon atoms | To probe steric tolerance of the binding pocket. | Increased or decreased affinity/selectivity depending on the size and position of the substituent. |
| Introduction of polar groups (e.g., -OH, -NH2) | To explore potential hydrogen bonding interactions. | May enhance binding affinity if favorable interactions are formed. |
| N-alkylation or N-arylation | To modify the basicity and lipophilicity of the piperidine nitrogen. | Can alter the strength of ionic interactions and pharmacokinetic properties. |
Elucidation of the Role of the 3-Pyridyl Moiety in Biological Activity
The 3-pyridyl group is a key structural feature of this compound, and its role in biological activity has been a subject of investigation. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, and the aromatic ring itself can participate in π-π stacking or hydrophobic interactions with the receptor.
The position of the nitrogen atom in the pyridyl ring is critical. Studies on related muscarinic agonists have shown that moving the nitrogen from the 3-position to other positions (e.g., 2- or 4-position) can drastically alter the compound's activity and selectivity profile. This highlights the precise geometric arrangement required for optimal interaction with the receptor.
Bioisosteric replacement is a common strategy to understand the importance of a particular functional group. cambridgemedchemconsulting.comdomainex.co.uk Replacing the 3-pyridyl moiety with other aromatic or heteroaromatic rings can help to delineate the specific electronic and steric requirements for activity. For example, replacing the pyridine with a phenyl ring would remove the hydrogen bonding capability of the ring nitrogen, while replacing it with a thiophene (B33073) or furan (B31954) could alter the electronic distribution and steric profile.
Investigation of the Butyn-1-ol Chain's Influence on Activity and Selectivity
The butyn-1-ol linker connecting the piperidine and a terminal group plays a crucial role in positioning the key pharmacophoric elements for interaction with the receptor. The rigidity of the alkyne bond helps to maintain a specific distance and orientation between the piperidine and the hydroxyl group.
Modifications to the butyn-1-ol chain have been explored to understand its influence on activity and selectivity. These modifications include altering the chain length, changing the position of the triple bond, and modifying or replacing the terminal hydroxyl group. For instance, in a series of acetylenic analogues of hexahydro-difenidol, the nature of the substituent on the butynol (B8639501) chain was shown to influence muscarinic receptor subtype selectivity. nih.gov
The terminal hydroxyl group is a potential hydrogen bond donor and acceptor, and its presence is often critical for anchoring the ligand in the binding pocket. Esterification or replacement of the hydroxyl group with other functional groups can provide insights into its role in receptor binding.
Stereochemical Effects on Biological Potency and Target Selectivity
This compound contains a chiral center at the 2-position of the piperidine ring. The spatial arrangement of the 3-pyridyl group at this stereocenter can have a profound impact on biological activity, as receptors are chiral environments and often exhibit stereoselectivity.
Studies on the enantiomers of structurally related acetylenic analogues have demonstrated significant differences in their affinities for muscarinic receptor subtypes. nih.gov Typically, one enantiomer (eutomer) exhibits significantly higher potency than the other (distomer). For example, the (R)-enantiomers of hexahydro-difenidol and its acetylenic analogues consistently showed higher affinities for muscarinic receptors than the (S)-isomers. nih.gov This stereoselectivity underscores the importance of a precise three-dimensional fit between the ligand and the receptor.
The synthesis of enantiomerically pure compounds is therefore crucial for understanding the SAR and for developing more potent and selective drugs.
Interactive Table: Stereoselectivity of Related Acetylenic Analogues at Muscarinic Receptors nih.gov
| Compound | Enantiomer | Receptor Subtype Affinity |
|---|---|---|
| Hexahydro-difenidol | (R) | High |
| Hexahydro-difenidol | (S) | Low |
| Hexbutinol | (R) | High |
Design Principles for Next-Generation Analogs with Enhanced Academic Value
Based on the SAR studies of this compound and its analogs, several design principles for next-generation compounds with enhanced academic value can be formulated. These principles aim to develop tool compounds that can be used to probe receptor function with greater precision.
One key principle is the optimization of subtype selectivity. For receptors with multiple subtypes, such as muscarinic receptors, developing ligands that selectively target one subtype is a major goal. This can be achieved by fine-tuning the steric and electronic properties of the molecule to exploit subtle differences in the binding pockets of the receptor subtypes. nih.gov
Another important design consideration is the incorporation of functionalities that allow for covalent labeling or fluorescent tagging. Such analogs can be invaluable tools for receptor localization and trafficking studies.
Furthermore, a deeper understanding of the molecular interactions governing ligand binding can be achieved through computational modeling and structural biology. Integrating these approaches with traditional medicinal chemistry can guide the rational design of novel analogs with predicted and improved properties. The development of conformationally restrained analogues, for instance, can help to identify the bioactive conformation and lead to more potent and selective compounds. mdpi.com
Ultimately, the design of next-generation analogs should be driven by specific biological questions. By creating a diverse library of well-characterized chemical probes based on the this compound scaffold, researchers can continue to unravel the complexities of receptor pharmacology.
Metabolic Pathways and Biotransformation Studies Pre Clinical, in Vitro/in Vivo Animal Systems
Identification and Characterization of Major Metabolites
There is no available information from preclinical in vitro or in vivo animal studies that identifies or characterizes the major metabolites of 4-[2-(3-Pyridyl)piperidino]-2-butyn-1-ol.
Enzymatic Systems Involved in Biotransformation
The specific enzymatic systems, such as cytochrome P450 (CYP) enzymes, responsible for the biotransformation of this compound have not been documented. While CYP enzymes are major catalysts in the metabolism of many compounds, including those with pyridine (B92270) and piperidine (B6355638) rings, the particular isozymes that might interact with this compound are unknown. nih.govnih.gov
Metabolic Stability in Microsomal and Hepatocyte Systems
Data regarding the metabolic stability of this compound in either liver microsomal or hepatocyte systems is not present in the available literature. Such studies are essential for predicting a compound's in vivo intrinsic clearance and half-life. nih.govnih.gov The stability of a compound can be influenced by its chemical structure, with even subtle modifications sometimes leading to significant changes in metabolic rate. nih.govnih.gov
Future Research Directions and Emerging Academic Avenues
Exploration of Novel Pre-clinical Therapeutic Applications (beyond initial findings)
While initial research may have pointed towards specific activities, the structural motifs within 4-[2-(3-Pyridyl)piperidino]-2-butyn-1-ol suggest a broader range of potential therapeutic applications that warrant pre-clinical investigation. The presence of the piperidine (B6355638) ring is common in compounds targeting the central nervous system (CNS), while the pyridine (B92270) moiety is a feature in various bioactive molecules.
Future research should systematically screen the compound against a diverse panel of disease models. Potential areas of interest could include neurodegenerative disorders, psychiatric conditions, and certain types of cancer. For instance, compounds with piperidine and pyridine substructures have been explored for their activity on sigma receptors, which are implicated in conditions like neuropathic pain and Alzheimer's disease. mdpi.com
Table 1: Potential Pre-clinical Therapeutic Areas for Investigation
| Therapeutic Area | Rationale for Exploration | Potential Molecular Targets | Suggested Pre-clinical Models |
|---|---|---|---|
| Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | Presence of CNS-active piperidine and pyridine moieties. | Sigma receptors (σ1R, σ2R), Cholinesterases (AChE, BuChE), Dopamine receptors. mdpi.comnih.gov | In vitro neurotoxicity assays, transgenic mouse models. |
| Oncology | Thieno[2,3-b]pyridine and quinoline (B57606) derivatives have shown anticancer properties. nih.govmdpi.comnih.govmdpi.com | Kinases, CYP17, EGFR, BRAFV600E. nih.govmdpi.com | Cancer cell line proliferation assays (e.g., MCF-7, HCT 116), xenograft models. nih.gov |
| Neuropathic Pain | Sigma receptors are a key target in pain modulation. mdpi.com | Sigma-1 Receptor (σ1R). mdpi.com | Chronic constriction injury (CCI) models in rodents. |
| Inflammatory Disorders | Quinolinone derivatives have shown anti-inflammatory activity. mdpi.com | Lipoxygenase (LOX), Cyclooxygenase (COX). mdpi.com | LPS-induced inflammation in cell culture, animal models of arthritis. |
Polypharmacology and Multi-Target Modulators Research
The concept of polypharmacology, where a single drug interacts with multiple targets, is a growing area of interest for treating complex diseases. nih.gov The structure of this compound is well-suited for investigation as a multi-target directed ligand (MTDL). mdpi.com Its different structural components could simultaneously interact with several biological targets, potentially leading to enhanced therapeutic efficacy or a synergistic effect. mdpi.com
Future research should focus on identifying the multiple binding partners of this compound. This involves broad screening against various receptor and enzyme families. For example, it could be evaluated for dual-inhibition of targets relevant to a specific disease, such as targeting both sigma-1 receptors and acetylcholinesterase in the context of Alzheimer's disease. mdpi.commdpi.com
Advanced in vitro Models for Efficacy and Mechanism Studies
To better predict human responses and understand the mechanism of action, research on this compound should move beyond traditional 2D cell cultures. nih.gov Advanced in vitro models like organoids and microfluidic "organ-on-a-chip" systems offer a more physiologically relevant environment. nih.govmdpi.comnih.gov
These 3D systems can replicate key aspects of human organ structure and function. researchgate.netresearchgate.net For instance, if investigating neurotherapeutic potential, brain organoids could be used to study the compound's effect on neuronal activity and development. nih.gov For oncology applications, tumor organoids derived from patient samples could enable personalized efficacy testing. mdpi.com Microfluidic chips can further enhance these models by providing nutrient flow and creating complex microenvironments. nih.govresearchgate.net
Table 2: Application of Advanced In Vitro Models
| Model Type | Specific Application for this compound | Key Advantages | Example Research Question |
|---|---|---|---|
| Brain Organoids | Assess neuroprotective or neurotoxic effects. | Mimics complex 3D brain architecture and cell-cell interactions. nih.gov | Does the compound protect neurons from amyloid-beta induced toxicity? |
| Tumor Organoids | Screen for anti-cancer efficacy on patient-derived tissues. | Preserves tumor heterogeneity and microenvironment. mdpi.com | What is the compound's efficacy against a panel of patient-derived colorectal cancer organoids? |
| Liver-on-a-Chip | Investigate metabolism and potential hepatotoxicity. | Allows for dynamic fluid flow and real-time monitoring. mdpi.com | How is the compound metabolized by human liver cells and are any metabolites toxic? |
| Gut-on-a-Chip | Study oral bioavailability and intestinal permeability. | Recreates the physiological environment of the intestinal barrier. researchgate.net | What is the rate of transport of the compound across an intestinal epithelial layer? |
Integration with Systems Biology and Omics Technologies for Comprehensive Understanding
To gain a holistic understanding of the biological effects of this compound, its study should be integrated with systems biology and multi-omics approaches. nih.govnih.gov These technologies—including genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive molecular snapshot of how cells and organisms respond to the compound. wiley.com
For example, treating a relevant cell model with the compound and subsequently performing transcriptomic (RNA-seq) and proteomic analysis could reveal which signaling pathways are perturbed. This data can help elucidate the mechanism of action, identify novel targets, and discover potential biomarkers for efficacy. nih.gov Integrating these large datasets requires sophisticated bioinformatics tools to build predictive models of the drug's effects. nih.govwiley.com
Methodological Advancements in Synthesis and Characterization for Related Compounds
Future research should also focus on refining the synthesis of this compound and creating a library of related analogs. Methodological advancements could lead to more efficient, stereoselective, and scalable synthetic routes. mdpi.com The development of novel synthetic pathways for piperidine and pyridine derivatives is an active area of chemical research. mdpi.comresearchgate.net
Creating a series of analogs by modifying each part of the parent molecule (the pyridine, piperidine, and butynol (B8639501) components) would be crucial for establishing structure-activity relationships (SAR). nih.govmdpi.com This would involve synthesizing derivatives with different substituents, stereochemistries, and linker lengths. nih.gov Advanced characterization techniques would then be essential to confirm the structure and purity of these new chemical entities. This systematic approach will enable the optimization of the compound for improved potency, selectivity, and pharmacokinetic properties.
Q & A
Q. Critical Parameters :
- Temperature : Elevated temperatures (>80°C) may accelerate undesired polymerization of the alkyne moiety.
- Catalyst : Palladium-based catalysts improve regioselectivity in coupling steps .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require rigorous drying to avoid hydrolysis.
Q. Example Data :
| Step | Reagent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | K₂CO₃/DMF | 65 | 92% |
| 2 | THP-Cl | 78 | 89% |
Basic Research Question: How can researchers characterize the stereochemical and electronic properties of this compound?
Answer :
Stereochemical Analysis :
- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers. Retention times correlate with stereochemical configuration .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., DFT) to assign absolute configuration.
Q. Electronic Properties :
- UV-Vis Spectroscopy : The pyridyl group absorbs at ~260 nm, while the alkyne moiety shows weak absorption at 210–230 nm.
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and frontier molecular orbitals, aiding in reactivity assessments .
Advanced Research Question: How can contradictions in reported biological activity data for this compound be resolved?
Answer :
Contradictions often arise from:
Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
Stereochemical Purity : Enantiomeric impurities >5% can significantly alter receptor binding affinities .
Q. Methodological Solutions :
- Standardized Protocols : Use harmonized assay conditions (e.g., NIH/NCATS guidelines).
- Batch Validation : Employ LC-MS and NMR to confirm purity and stereochemistry before biological testing.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets across studies, accounting for covariates like solvent (DMSO vs. saline) .
Advanced Research Question: What computational strategies are effective for predicting the compound’s interaction with neurological targets?
Answer :
Docking Studies :
- Target Selection : Prioritize receptors with known pyridylpiperidine interactions (e.g., α4β2 nicotinic acetylcholine receptors).
- Software : Use AutoDock Vina or Schrödinger Glide with optimized force fields (e.g., OPLS3e).
Q. MD Simulations :
- Parameters : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA).
- Validation : Cross-reference with experimental IC₅₀ values from patch-clamp electrophysiology .
Q. Example Output :
| Target | Docking Score (kcal/mol) | Experimental IC₅₀ (nM) |
|---|---|---|
| α4β2 nAChR | -9.2 | 120 ± 15 |
| 5-HT3 Receptor | -7.8 | >1000 |
Advanced Research Question: How can structure-activity relationship (SAR) studies optimize this compound’s metabolic stability?
Answer :
SAR Strategies :
Piperidine Modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to reduce CYP450-mediated oxidation.
Alkyne Substitution : Replace the terminal alkyne with a cyclopropyl group to sterically hinder metabolic cleavage.
Q. In Vitro Validation :
- Microsomal Stability Assay : Incubate with human liver microsomes (HLM) and monitor parent compound depletion via LC-MS/MS.
- Metabolite ID : Use high-resolution MS (Q-TOF) to identify oxidative metabolites (e.g., N-oxide formation) .
Q. Data Interpretation :
| Derivative | t₁/₂ in HLM (min) | Major Metabolite |
|---|---|---|
| Parent | 22 | N-Oxide |
| CF₃-4 | 45 | None detected |
Basic Research Question: What safety protocols are recommended for handling this compound?
Answer :
Hazard Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
